Endoxifen hydrochloride

Vue d'ensemble

Description

C'est un métabolite actif du tamoxifène et il s'est avéré efficace chez les patients ayant échoué à des thérapies hormonales antérieures . Le chlorhydrate d'endoxifène est en cours de développement pour le traitement du cancer du sein positif aux récepteurs des œstrogènes et pour le traitement de la manie dans le trouble bipolaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate d'endoxifène est synthétisé par biotransformation du tamoxifène. Le tamoxifène, prodrogue, est métabolisé par l'enzyme cytochrome P450 CYP2D6 pour produire l'endoxifène et l'afimoxifène (4-hydroxytamoxifène) . La synthèse implique des réactions d'hydroxylation et de déméthylation, qui sont catalysées par CYP2D6 .

Méthodes de production industrielle

La production industrielle du chlorhydrate d'endoxifène implique l'utilisation du tamoxifène comme matière première. Le procédé comprend la biotransformation du tamoxifène à l'aide d'enzymes CYP2D6 dans des conditions contrôlées afin d'assurer la production efficace de l'endoxifène . Le produit final est ensuite purifié et converti en sa forme de sel de chlorhydrate pour sa stabilité et sa facilité d'utilisation .

Analyse Des Réactions Chimiques

1.1. Friedel-Crafts Acylation and McMurry Coupling

Endoxifen hydrochloride is synthesized via a multi-step process involving:

- Friedel-Crafts acylation of 4-hydroxybenzoic acid with 2-phenoxyethyl chloride in Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid), yielding a substituted benzoic acid intermediate .

- McMurry coupling to form the stilbene core structure. This step predominantly generates the (E)-isomer, requiring subsequent isomerization to the bioactive (Z)-form .

Example Reaction Sequence :

text4-Hydroxybenzoic acid + 2-Phenoxyethyl chloride → Intermediate (via Friedel-Crafts) Intermediate → (E/Z)-Endoxifen (via McMurry coupling) → (Z)-Endoxifen (isomer purification)[6]

1.2. Borylation and Deprotection

A boronic acid prodrug strategy employs:

- Triflation of an ethylcarbamate-protected intermediate using trifluoromethanesulfonic anhydride.

- PdCl₂(dppf)-catalyzed borylation with a diboron reagent (e.g., bis(pinacolato)diboron) in the presence of KOAc.

- Deprotection using methyllithium to yield the final compound .

Key Reaction :

textIntermediate → Triflate → Boronate ester (via Pd catalysis) → Endoxifen derivative (ZB483)[2]

2.1. (Z)- to (E)-Isomer Conversion

This compound undergoes pH- and temperature-dependent isomerization:

- Forced degradation studies (60°C, 24 hours) show conversion to the (E)-isomer as the primary degradant .

- NMR analysis (Table 1) confirms distinct chemical shifts for (Z)- and (E)-isomers, critical for monitoring isomerization .

Table 1: NMR Chemical Shifts for (Z)- vs. (E)-Endoxifen

| Carbon | (Z)-Endoxifen δ (ppm) | (E)-Endoxifen δ (ppm) |

|---|---|---|

| C20 | 13.41 | 13.45 |

| C19 | 28.59 | 28.49 |

| C8 | 32.70 | 35.97 |

2.2. Crystallization for Isomer Purification

- (Z)-Endoxifen is isolated via crystallization in ethyl acetate, achieving >93% purity .

- (E)-Endoxifen forms colorless crystals under similar conditions but requires chromatographic separation .

3.1. Forced Degradation Studies

Under stress conditions:

- Acidic hydrolysis (1.5 N HCl): Minimal degradation (<5%).

- Oxidation (3% H₂O₂): Forms desmethyl-endoxifen (m/z 360.1970) .

- Thermal degradation (80°C): Increases (E)-isomer content to 7.4% .

Table 2: Major Degradation Products Identified by LC/TOF-MS

| Peak | Retention Time (min) | m/z ([M+H]⁺) | Assignment |

|---|---|---|---|

| 1 | 8.94 | 360.1970 | Desmethyl-endoxifen |

| 2 | 9.40 | 374.2118 | (E)-Endoxifen |

4.1. Isomer Separation

- Preparative HPLC with reverse-phase C18 columns and elevated pH (triethylamine buffer) resolves (Z)- and (E)-isomers .

- Crystallization efficiency depends on solvent polarity, with ethyl acetate yielding optimal (Z)-isomer recovery .

4.2. Byproduct Formation

- Desmethyl-endoxifen arises from incomplete methylation during synthesis, requiring rigorous purification .

5.1. Catalytic Improvements

Applications De Recherche Scientifique

Endoxifen hydrochloride has a wide range of scientific research applications, including:

Mécanisme D'action

Endoxifen hydrochloride exerts its effects by binding to estrogen receptors and modulating their activity. It acts as a potent antiestrogen by targeting estrogen receptor α for degradation in breast cancer cells . This leads to the inhibition of estrogen-induced cell proliferation and the induction of cell cycle arrest and apoptosis . The molecular targets and pathways involved include the estrogen receptor signaling pathway and the protein kinase C (PKC) pathway .

Comparaison Avec Des Composés Similaires

Composés similaires

Tamoxifène : Le composé parent à partir duquel l'endoxifène est dérivé.

4-Hydroxytamoxifène : Un autre métabolite actif du tamoxifène.

N-desméthyltamoxifène : Un métabolite primaire du tamoxifène.

Unicité du chlorhydrate d'endoxifène

Le chlorhydrate d'endoxifène est unique par sa puissance et sa spécificité supérieures par rapport au tamoxifène et à ses autres métabolites . Il s'est avéré plus efficace pour se lier aux récepteurs des œstrogènes et inhiber la prolifération cellulaire induite par les œstrogènes . De plus, le chlorhydrate d'endoxifène a montré des résultats prometteurs dans les essais cliniques pour le traitement du cancer du sein résistant aux hormones et du trouble bipolaire .

Activité Biologique

Endoxifen hydrochloride is a potent metabolite of tamoxifen, primarily recognized for its role in the treatment of hormone-receptor-positive breast cancer. As a selective estrogen receptor modulator (SERM), it exhibits both estrogenic and antiestrogenic properties, making it a critical compound in oncological pharmacotherapy. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical implications through various studies and data tables.

Pharmacokinetics

This compound is characterized by its rapid absorption and systemic availability when administered orally. Key pharmacokinetic parameters include:

- Time to Peak Concentration (Tmax) : 4.5 to 6 hours.

- Half-Life (t½) : 52.1 to 58.1 hours, indicating prolonged action in the body.

- Metabolism : Unlike tamoxifen, endoxifen does not rely on cytochrome P450 enzymes for its metabolism, which mitigates variability in drug response among patients with different CYP2D6 genotypes .

Endoxifen functions primarily through the following mechanisms:

- Estrogen Receptor Binding : It binds to estrogen receptor alpha (ERα) with high affinity at nanomolar concentrations, effectively inhibiting estrogen-induced proliferation in breast cancer cells .

- Inhibition of Protein Kinase C (PKC) : Endoxifen exhibits fourfold higher potency in inhibiting PKC activity compared to tamoxifen, influencing signaling pathways critical for tumor growth and survival .

- Phosphoproteomic Modulation : Recent studies have shown that endoxifen alters the phosphoproteome significantly, affecting numerous phosphosites involved in cell signaling pathways related to cancer progression .

Case Studies

- Phase I Trials : Initial trials demonstrated that this compound was well-tolerated in patients with hormone-resistant metastatic breast cancer. These studies reported acceptable toxicity levels and promising anti-estrogenic exposure .

- Therapeutic Drug Monitoring : Research indicates that monitoring endoxifen concentrations may provide a better predictive value for therapeutic outcomes compared to traditional tamoxifen therapy, especially in patients with poor CYP2D6 metabolism .

Data Tables

Table 1: Summary of Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Tmax | 4.5 - 6 hours |

| Half-Life (t½) | 52.1 - 58.1 hours |

| Metabolism | Non-CYP2D6 dependent |

Table 2: Clinical Outcomes from Phase I Trials

Propriétés

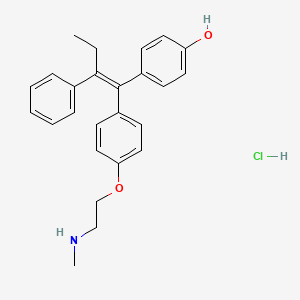

IUPAC Name |

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFIMPDXTABYCN-BJFQDICYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145698 | |

| Record name | Endoxifen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032008-74-4 | |

| Record name | Endoxifen hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032008744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z-Endoxifen hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Endoxifen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENDOXIFEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308PA1L567 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Endoxifen Hydrochloride exert its anti-cancer effects?

A: this compound, the active metabolite of Tamoxifen, functions as a potent anti-estrogen. It achieves this by competitively binding to estrogen receptors (ER) in the body, primarily those found in breast tissue. [, , ] By blocking estrogen from binding, this compound disrupts the signaling pathways that promote the growth of hormone-sensitive breast cancer cells. [, ] This makes it a valuable therapeutic agent for treating estrogen receptor-positive (ER+) breast cancer.

Q2: Could you elaborate on the research conducted on this compound's efficacy in treating breast cancer, particularly in the context of resistance?

A: Preclinical studies have shown this compound to be a promising agent against ER+ breast cancer, even in models demonstrating resistance to aromatase inhibitors (AIs), a standard treatment for this cancer type. [, ] Notably, this compound displayed superior anti-tumor activity compared to Tamoxifen in letrozole-resistant cells. [] Furthermore, it effectively inhibited tumor growth in models resistant to Tamoxifen, suggesting its potential in overcoming treatment resistance. [] These findings are particularly significant as they highlight its potential in addressing a critical challenge in breast cancer treatment.

Q3: What are the current clinical trial findings related to this compound in breast cancer treatment?

A: Phase I clinical trials have been conducted to assess the safety, pharmacokinetics, and preliminary efficacy of this compound in women with aromatase inhibitor-refractory metastatic breast cancer. [] Results from these trials indicated acceptable toxicity profiles and promising antitumor activity at various dose levels. [] Furthermore, a randomized Phase II trial compared this compound to Tamoxifen in postmenopausal women with metastatic ER+ breast cancer. [] While the trial did not demonstrate overall superiority of this compound over Tamoxifen, a significant observation was made in patients without prior CDK 4/6 inhibitor use – those treated with this compound showed a significantly longer progression-free survival. [] This finding warrants further investigation to understand the potential benefits of this compound in specific patient subpopulations.

Q4: How is this compound metabolized and eliminated from the body?

A: A population pharmacokinetic model was developed to understand this compound’s behavior in the body. [] This model revealed that weight and race significantly influence this compound clearance, while aspartate aminotransferase levels impact its absorption rate. [] This information is crucial for optimizing dosing regimens and achieving therapeutic drug levels while minimizing potential side effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.